2-Benzyl-4-tert-butyl-1-ethylbenzene
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Overview
Description
2-Benzyl-4-tert-butyl-1-ethylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a benzyl group, a tert-butyl group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-tert-butyl-1-ethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, benzene is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Another method involves the use of Grignard reagents. In this approach, benzylmagnesium chloride is reacted with 4-tert-butyl-1-ethylbenzene in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through the formation of a carbon-carbon bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-tert-butyl-1-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; chlorine (Cl₂) or bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-Benzyl-4-tert-butyl-1-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-tert-butyl-1-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways. The specific mechanism depends on the context of its application and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-ethylbenzene: Similar structure but lacks the benzyl group.
4-tert-Butylbenzenethiol: Contains a thiol group instead of an ethyl group.
Phenol, 4-tert-butyl-: Contains a hydroxyl group instead of an ethyl group.
Uniqueness
2-Benzyl-4-tert-butyl-1-ethylbenzene is unique due to the presence of both a benzyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62262-28-6 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-benzyl-4-tert-butyl-1-ethylbenzene |
InChI |
InChI=1S/C19H24/c1-5-16-11-12-18(19(2,3)4)14-17(16)13-15-9-7-6-8-10-15/h6-12,14H,5,13H2,1-4H3 |
InChI Key |
USZDZPGJIRFZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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